

What are the photochromic properties of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran

Cat. No.: B102090

[Get Quote](#)

The Photochromic Properties of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran

Abstract

This technical guide provides a comprehensive analysis of the photochromic properties of **1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran**, a member of the versatile spirocyclic class of molecular switches. We delve into the fundamental mechanism of its reversible, light-induced transformation between the colorless spirocyclic (SP) state and the colored merocyanine (MC) state. Key characteristics, including spectral properties, isomerization kinetics, the profound influence of solvent polarity (solvatochromism), and photocalorization efficiency (quantum yield), are discussed in detail. This guide further presents robust, field-proven experimental protocols for the systematic characterization of these properties, intended to equip researchers and drug development professionals with the knowledge to harness the unique capabilities of this photoresponsive molecule.

Introduction: The Phenomenon of Photochromism in Spiropyrans

Photochromism is the reversible transformation of a chemical species between two forms, A and B, which possess distinct absorption spectra.^{[1][2]} This change is induced in at least one direction by electromagnetic radiation. Spiropyrans are one of the most extensively studied

families of organic photochromic compounds, first documented by Fischer and Hirshberg in 1952.[3][4] Their utility stems from the ability to reversibly switch between two stable isomers—a colorless, closed spiropyran (SP) form and a colored, open merocyanine (MC) form—upon exposure to specific wavelengths of light.[3][5]

The core structure of a spiropyran consists of two heterocyclic moieties, typically an indoline and a benzopyran ring system, connected by a central spiro carbon atom.[6] In this configuration, the two parts of the molecule are orthogonal, which disrupts π -electron conjugation across the molecule, rendering it colorless with absorption primarily in the UV region.[7] This inherent switchable nature, which alters not only color but also polarity, dipole moment, and molecular geometry, makes spiropyrans highly valuable for applications ranging from optical data storage and smart materials to targeted drug delivery and biological imaging.[1][3][5][7][8]

Profile: 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran

Chemical Structure and Photochromic Mechanism

1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran (6-Br-BIPS) belongs to the indolinobenzospiropyran family. The defining feature of its photochromism is the reversible cleavage of the C-spiro-O bond.[3][6][9]

- Spiropyran (SP) Form: The thermodynamically stable, colorless "off" state. It features a spiro carbon atom creating an orthogonal arrangement between the indoline and benzopyran halves.
- Merocyanine (MC) Form: The metastable, colored "on" state. Upon irradiation with UV light (typically 250-380 nm), the C-O bond breaks, allowing the molecule to adopt a planar, conjugated structure.[3][7] This extended π -conjugation is responsible for the appearance of a strong absorption band in the visible region (typically 500-600 nm).[4][10]

The reverse reaction, from the colored MC form back to the colorless SP form, can be triggered by irradiation with visible light or by thermal relaxation in the dark.[9][10] The bromine substituent at the 6' position of the benzopyran moiety influences the electronic properties of the molecule, affecting the stability of the MC form and the kinetics of the switching process.

Figure 1: Reversible photoisomerization of **1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran**.

Core Photochromic Properties and Influencing Factors

The practical utility of 6-Br-BIPS is dictated by a set of interconnected photophysical and photochemical properties.

Spectral Characteristics

- SP Form: Exhibits strong absorption bands in the UV region, typically below 400 nm, corresponding to the $\pi-\pi^*$ transitions of the un-conjugated indoline and benzopyran systems.[7][11]
- MC Form: Characterized by a new, broad, and intense absorption band in the visible spectrum, usually between 500 and 600 nm.[4][10] The exact position of this maximum (λ_{max}) is highly sensitive to the environment.

Solvatochromism: The Critical Role of Solvent Polarity

The open MC form possesses a zwitterionic character, giving it a significantly larger dipole moment (14–20 D) compared to the closed SP form (4–6 D).[9] This disparity is the origin of its pronounced solvatochromism.

- Polar Solvents (e.g., Ethanol, Acetonitrile): These solvents stabilize the polar MC form through dipole-dipole interactions. This stabilization lowers the energy level of the MC state, resulting in a red-shift (bathochromic shift) of the visible absorption band and a significant slowing of the thermal ring-closing reaction.[12] In highly polar solvents, an equilibrium between the SP and MC forms may exist even in the dark.
- Non-polar Solvents (e.g., Toluene, Hexane): These solvents favor the less polar SP form. Consequently, the MC absorption band is blue-shifted (hypsochromic shift), and the thermal fading back to the SP form is much faster.[12]

Property	Non-Polar Solvent (e.g., Toluene)	Polar Solvent (e.g., Ethanol)	Causality
Favored Isomer	Spiropyran (SP)	Merocyanine (MC)	Stabilization of the polar MC form by polar solvent molecules.[13]
MC λ_{max}	Blue-shifted (e.g., ~550-580 nm)	Red-shifted (e.g., ~580-610 nm)	Differential solvation of the ground and excited states of the MC isomer.
Thermal Fading Rate	Fast	Slow	Higher activation energy required for ring-closing in polar solvents due to MC stabilization.[14]
Coloration Quantum Yield	Higher	Lower	The triplet state pathway for coloration is more efficient in less polar environments.[14]

Table 1: Influence of Solvent Polarity on the Photochromic Properties of Spiropyrans.

Kinetics of Isomerization

The rates of photocoloration and thermal fading are critical parameters for any application involving molecular switching.

- Photocoloration (SP \rightarrow MC): This process, initiated by UV light, occurs on a very fast timescale, often in the sub-nanosecond range. The reaction proceeds through an excited triplet state of the spiropyran.[12]

- Thermal Fading (MC \rightarrow SP): The reversion to the SP form in the dark is a first-order kinetic process.^[6] The rate of this reaction is strongly dependent on both solvent polarity and temperature. The relaxation time can range from seconds in non-polar solvents to hours in polar solvents at room temperature.^[12] Increasing the temperature provides the necessary thermal energy to overcome the activation barrier for ring-closing, thus accelerating the fading process.^[15]

Photocoloration Quantum Yield (Φ)

The quantum yield (Φ) quantifies the efficiency of a photochemical process. It is defined as the number of molecules undergoing a specific event (in this case, ring-opening) divided by the number of photons absorbed by the system. For spirobifluorenes, the coloration quantum yield is typically less than 1.^[16] It is highly dependent on the solvent, with higher yields generally observed in non-polar solvents ($\Phi \approx 0.3\text{--}0.8$) and lower yields in polar solvents ($\Phi < 0.2$).^[12]
^[14]

Fatigue Resistance

Photochemical fatigue refers to the gradual loss of photochromic activity after repeated switching cycles.^[17] This irreversible degradation can occur through various pathways, including photo-oxidation. The fatigue resistance is a crucial parameter for the long-term performance of devices. Encapsulating the spirobifluorene within a protective matrix, such as a polymer nanoparticle, or controlling the local environment can significantly improve its stability and resistance to fatigue.^{[10][18][19][20]}

Experimental Characterization Protocols

A systematic evaluation of 6-Br-BIPS requires precise and reproducible experimental methods.

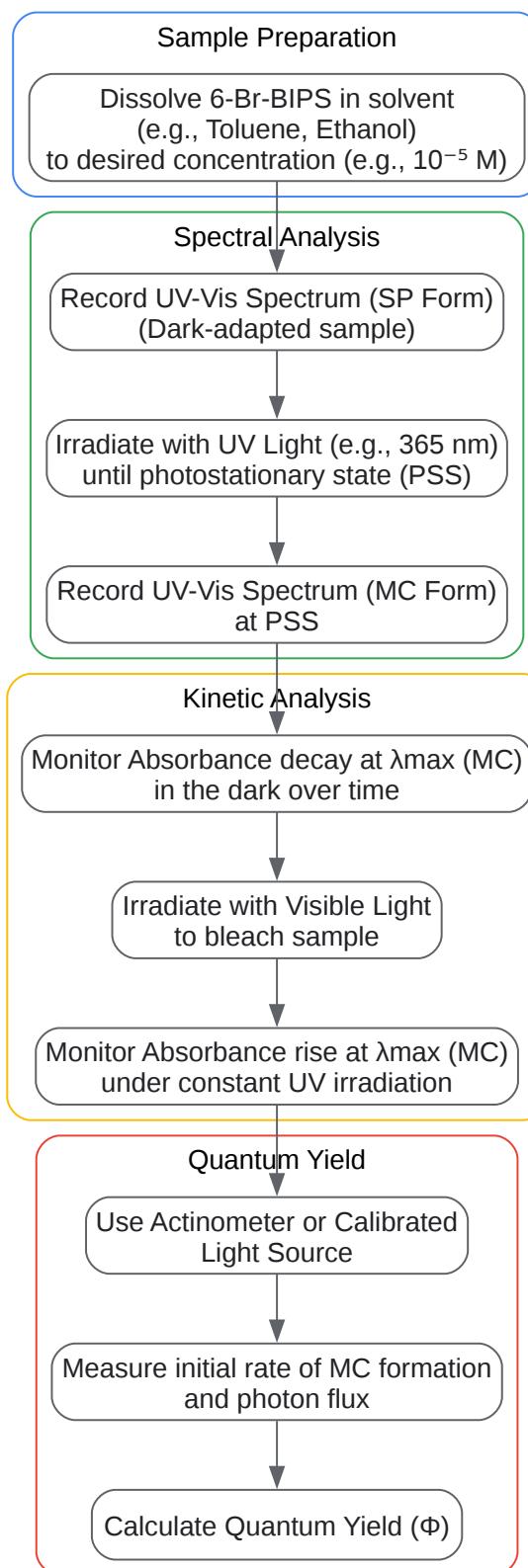

[Click to download full resolution via product page](#)

Figure 2: Standard experimental workflow for characterizing spiropyran photochromism.

Protocol 1: UV-Vis Spectroscopic Analysis

Objective: To determine the absorption maxima (λ_{max}) of the SP and MC forms in a given solvent.

Methodology:

- Preparation: Prepare a dilute solution of 6-Br-BIPS (e.g., 1×10^{-5} M) in the solvent of interest. Keep the solution in the dark to ensure it is fully in the SP form.
- SP Spectrum: Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum from 200 to 800 nm. Use the pure solvent as a reference. This spectrum will show the UV absorption of the SP form.[\[21\]](#)
- Photocoloration: Irradiate the solution in the cuvette with a UV lamp (e.g., 365 nm) until no further change in the visible absorption is observed. This is the photostationary state (PSS).[\[6\]](#)
- MC Spectrum: Immediately record the absorption spectrum again. The new, strong band in the visible region corresponds to the MC form. Identify its λ_{max} .[\[21\]](#)[\[22\]](#)

Protocol 2: Kinetic Analysis of Thermal Fading

Objective: To determine the first-order rate constant (k) for the thermal MC \rightarrow SP conversion.

Methodology:

- Setup: Place a cuvette with a freshly irradiated (PSS) solution of 6-Br-BIPS into the temperature-controlled sample holder of a UV-Vis spectrophotometer.
- Data Acquisition: Set the spectrophotometer to kinetics mode, monitoring the absorbance at the λ_{max} of the MC form.
- Measurement: Turn off all external light sources and immediately begin recording the absorbance as a function of time. Continue until the absorbance has decayed to near its baseline value.

- Analysis: The thermal fading follows first-order kinetics. Plot the natural logarithm of the absorbance ($\ln(A)$) versus time. The slope of the resulting straight line is equal to the negative of the rate constant (-k). The half-life ($t_{1/2}$) can be calculated as $\ln(2)/k$.

Protocol 3: Determination of Photocoloration Quantum Yield

Objective: To quantify the efficiency of the UV-light-induced SP \rightarrow MC conversion.

Methodology: This protocol requires a calibrated light source or the use of a chemical actinometer.

- Actinometry (Reference Method): Prepare a solution of a well-characterized chemical actinometer (e.g., potassium ferrioxalate). Irradiate it under the exact same conditions (light source, geometry) as the spirocyclic sample to precisely measure the photon flux (photons per second) entering the sample.
- Sample Irradiation: Irradiate a dark-adapted solution of 6-Br-BIPS of known concentration and absorbance at the irradiation wavelength.
- Initial Rate Measurement: Monitor the increase in absorbance at the λ_{max} of the MC form during the initial phase of irradiation (typically the first 10-20% of the reaction). The rate of change in absorbance should be linear.
- Calculation: The quantum yield (Φ) is calculated using the following relationship: $\Phi = (\text{Initial rate of molecule conversion}) / (\text{Rate of photon absorption})$. The rate of molecule conversion can be determined from the change in absorbance using the Beer-Lambert law, provided the molar extinction coefficient of the MC form is known. The rate of photon absorption is determined from the actinometry experiment.[\[23\]](#)

Applications and Future Outlook

The unique photoresponsive properties of **1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran** make it a compelling candidate for advanced applications. In drug development, spirocyclic-functionalized nanoparticles can act as "smart carriers" that release a therapeutic payload upon light activation at a specific site, offering spatiotemporal control over drug delivery.[\[5\]](#)[\[8\]](#) Its ability to switch between hydrophobic (SP) and hydrophilic (MC) states is

particularly useful for disrupting carrier structures like micelles or vesicles to trigger release.^[5] In materials science, it can be incorporated into polymers to create smart coatings, sensors, and rewritable optical media.^{[8][24][25]} Future research will likely focus on improving fatigue resistance and tuning the photochromic properties for specific biological and technological applications.^[26]

Conclusion

1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran is a classic photochromic molecule whose behavior is a paradigm for the spiropyran class. Its properties are defined by a reversible, UV-light-induced ring-opening to a colored, planar merocyanine form, which relaxes back to the spiro form via visible light or heat. The key characteristics—spectral signature, switching kinetics, and quantum efficiency—are profoundly influenced by environmental factors, most notably solvent polarity. A thorough understanding and precise characterization of these properties, using the protocols outlined in this guide, are essential for researchers seeking to leverage this molecular switch in the development of next-generation smart materials and advanced therapeutic systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Photochromic materials: more than meets the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discover all about photochromic materials and photochromism [olikrom.com]
- 3. Spiropyran - Wikipedia [en.wikipedia.org]
- 4. Spiropyran–Merocyanine Based Photochromic Fluorescent Probes: Design, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spiropyran-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Useful Spectrokinetic Methods for the Investigation of Photochromic and Thermo-Photochromic Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]

- 8. Photo- and halochromism of spiropyran-based main-chain polymers - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06383F [pubs.rsc.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Spiropyran-based Photochromic Polymer Nanoparticles with Optically Switchable Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photochromism of nitrospiropyrans: effects of structure, solvent and temperature | Semantic Scholar [semanticscholar.org]
- 13. Spiropyran/Merocyanine Amphiphile in Various Solvents: A Joint Experimental–Theoretical Approach to Photophysical Properties and Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photochromism of nitrospiropyrans: effects of structure, solvent and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. The evolution of spiropyran: fundamentals and progress of an extraordinarily versatile photochrome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00203K [pubs.rsc.org]
- 16. Quantum yield - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Eliminating Fatigue in Surface-Bound Spiropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. A high fatigue resistant, photoswitchable fluorescent spiropyran–polyoxometalate–BODIPY single-molecule - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [What are the photochromic properties of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran?]. BenchChem, [2026]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b102090#what-are-the-photochromic-properties-of-1-3-3-trimethylindolino-6-bromobenzopyrylospiran>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com